molecular formula C13H22ClNO B5315881 N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride

N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride

Cat. No.: B5315881
M. Wt: 243.77 g/mol
InChI Key: PQUPSKBIQSPLAB-UHFFFAOYSA-N
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Description

N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride is a chemical compound with a complex structure that includes an ethoxyphenyl group, a methylpropan-2-amine moiety, and a hydrochloride salt

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-5-15-12-8-6-7-11(9-12)10-14-13(2,3)4;/h6-9,14H,5,10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUPSKBIQSPLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride typically involves the alkylation of an amine with an appropriate alkyl halide. The reaction conditions often include the use of a base to deprotonate the amine, facilitating the nucleophilic attack on the alkyl halide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other substituents can be introduced using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various medical conditions, such as neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-ethoxyphenyl)methyl]-3-nitropyridin-2-amine
  • (3-ethoxyphenyl)methylamine

Uniqueness

N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride is unique due to its specific structural features, such as the ethoxyphenyl group and the methylpropan-2-amine moiety. These structural elements confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

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